2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE
Description
The compound 2-(Benzylamino)-2-oxoethyl 2-(benzoylamino)-4-(methylsulfanyl)butanoate is a structurally complex molecule featuring multiple functional groups:
- Benzoylamino group: Contributes to hydrogen bonding and structural rigidity.
- Methylsulfanyl (SMe) group: A thioether moiety that modulates electronic and steric properties.
This compound’s structural complexity allows for diverse interactions in biological systems, making it a candidate for therapeutic or synthetic intermediate applications.
Properties
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-28-13-12-18(23-20(25)17-10-6-3-7-11-17)21(26)27-15-19(24)22-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIBYGXBAMUFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)NCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as benzylamine and benzoyl chloride, followed by their subsequent reactions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoylamino group can be reduced to form amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoylamino group can produce primary amines .
Scientific Research Applications
2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The benzylamino and benzoylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The methylsulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogous molecules:
Key Observations:
Sulfur Oxidation State: The target compound’s methylsulfanyl (SMe) group is less polar than the methylsulfonyl (SO₂Me) group in . Sulfonyl groups enhance metabolic stability but may reduce bioavailability due to increased hydrophilicity .
Ester vs. Carboxylic Acid :
- The ester group in the target compound and suggests prodrug behavior, whereas carboxylic acids in and are typically bioactive forms. Esters may improve oral absorption but require enzymatic hydrolysis for activation.
Substituent Effects: The 4-cyclohexylphenyl group in introduces significant lipophilicity, favoring interactions with hydrophobic biological targets.
Pharmacological Implications
- Methylsulfanyl vs. Sulfonyl : The thioether in the target compound may offer better tissue penetration than the sulfonyl group in , but with lower metabolic stability.
- Benzylamino vs. Benzoylamino: The benzylamino group (electron-rich) in the target compound and could enhance binding to amine receptors, whereas benzoylamino groups (as in and ) may favor interactions with hydrophobic pockets.
Biological Activity
The compound 2-(Benzylamino)-2-Oxoethyl 2-(Benzoylamino)-4-(Methylsulfanyl)Butanoate is a member of the class of benzylamine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular formula for this compound is . Its structure includes a benzylamino group, a keto group, and a methylsulfanyl substituent, which contribute to its biological properties.
Pharmacological Properties
Recent studies have highlighted several key pharmacological properties associated with this compound:
- Antidiabetic Activity : A study demonstrated that derivatives of the benzylamino-2-oxoethyl scaffold exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress-induced dysfunction. Specifically, one analog showed maximal protective activity at an effective concentration (EC50) of , indicating strong potential for diabetes treatment .
- Antioxidant Effects : The compound has shown promise in reducing oxidative stress markers in cellular models, suggesting its utility in conditions characterized by oxidative damage.
The biological activity of this compound can be attributed to several mechanisms:
- ER Stress Protection : The compound's ability to protect β-cells from ER stress is linked to its structural features that enhance solubility and cellular uptake, allowing it to exert protective effects against apoptosis in pancreatic cells .
- Modulation of Cellular Pathways : It is suggested that the compound may interact with various signaling pathways involved in cell survival and stress response, although specific pathways remain to be elucidated.
Case Studies
Several case studies have explored the effects of this compound and its derivatives:
- Study on Pancreatic β-Cells : Researchers synthesized a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives. One notable derivative exhibited significant protection against ER stress with an EC50 value indicating high potency .
- Oxidative Stress Reduction : Another study indicated that the compound could significantly reduce intracellular reactive oxygen species (ROS) levels in cultured cells, further supporting its role as an antioxidant .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| EC50 (β-cell protection) | |
| Antioxidant Activity | Significant reduction in ROS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
